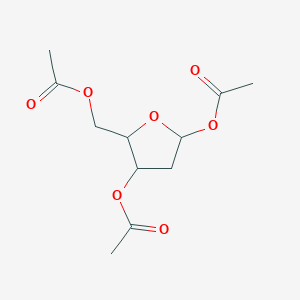
1-Fluor-2-(methylsulfonyl)benzol
Übersicht
Beschreibung
2-Fluorophenyl methyl sulfone is an organosulfur compound with the molecular formula C7H7FO2S. It is a colorless solid that is soluble in organic solvents and has a pungent odor. This compound is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of various polymers.
Wissenschaftliche Forschungsanwendungen
Synthese von aromatischen Polysulfonen
2-Fluorphenylmethylsulfon: wird zur Synthese von aromatischen Polysulfonen verwendet, die für ihre Hochleistungseigenschaften bekannt sind. Dazu gehören chemische und thermische Stabilität, Festigkeit, Flexibilität und Transparenz. Sie werden aufgrund ihrer hohen Verglasungstemperatur und guten Filmbildeigenschaften in verschiedenen Industrien eingesetzt .
Protonenaustauschmembranen in Brennstoffzellen
Die Verbindung dient als Vorläufer bei der Herstellung von Protonenaustauschmembranen für Brennstoffzellen. Diese Membranen sind für den Betrieb von Brennstoffzellen unerlässlich und bieten ein Medium für den Protonentransfer, während sie gleichzeitig den Durchgang von Gasen wie Wasserstoff und Sauerstoff verhindern .
Anionenaustauschmembranen
Ähnlich wie Protonenaustauschmembranen spielt 2-Fluorphenylmethylsulfon auch eine wichtige Rolle bei der Entwicklung von Anionenaustauschmembranen. Diese Membranen werden in Elektrolyseprozessen und Energieumwandlungsanwendungen eingesetzt .
Hochleistungskunststoffe
Aufgrund seiner thermischen Stabilität und Chemikalienbeständigkeit wird diese Verbindung bei der Herstellung von Hochleistungskunststoffen verwendet. Diese Kunststoffe werden in anspruchsvollen Umgebungen eingesetzt, z. B. in der Luft- und Raumfahrt oder der Automobilindustrie .
Dielektrika
Die elektrischen Isolationseigenschaften von Materialien, die aus 2-Fluorphenylmethylsulfon gewonnen werden, machen sie für die Verwendung als Dielektrika in elektronischen Anwendungen geeignet. Sie werden in Kondensatoren, Leiterplatten und anderen elektronischen Bauteilen eingesetzt .
Haftvermittler
Verbindungen, die aus 2-Fluorphenylmethylsulfon synthetisiert werden, können aufgrund ihrer oberflächenaktiven Eigenschaften als Haftvermittler wirken. Sie verbessern die Verbindung zwischen verschiedenen Materialien, was in Beschichtungen und Verbundwerkstoffen unerlässlich ist .
Gasseparationsmembranen
Die Einführung von 2-Fluorphenylmethylsulfon in Polymere kann deren Gasseparationsfähigkeit verbessern. Diese Membranen werden zur Reinigung von Gasen, zur Entfernung von Kohlendioxid und zur Herstellung von Stickstoff und Sauerstoff aus Luft eingesetzt .
Pharmazeutische Zwischenprodukte
2-Fluorphenylmethylsulfon: wird als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Sein Vorhandensein in der Molekülstruktur kann die biologische Aktivität und Pharmakokinetik des endgültigen Arzneimittels beeinflussen .
Wirkmechanismus
Safety and Hazards
2-Fluorophenyl methyl sulfone is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye damage (Category 1, H318), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3, H335) . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
Relevant Papers One relevant paper titled “Fluorophenyl methyl sulfone as an interface modifier for Ni-rich cathode materials of lithium-ion batteries” discusses the use of 2-Fluorophenyl methyl sulfone as an interface modifier . For a more comprehensive analysis, it would be beneficial to refer to the full text of this paper and other related research articles.
Eigenschaften
IUPAC Name |
1-fluoro-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQGZMZPKOYPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50984008 | |
| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654-47-7 | |
| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluorophenyl methyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)


